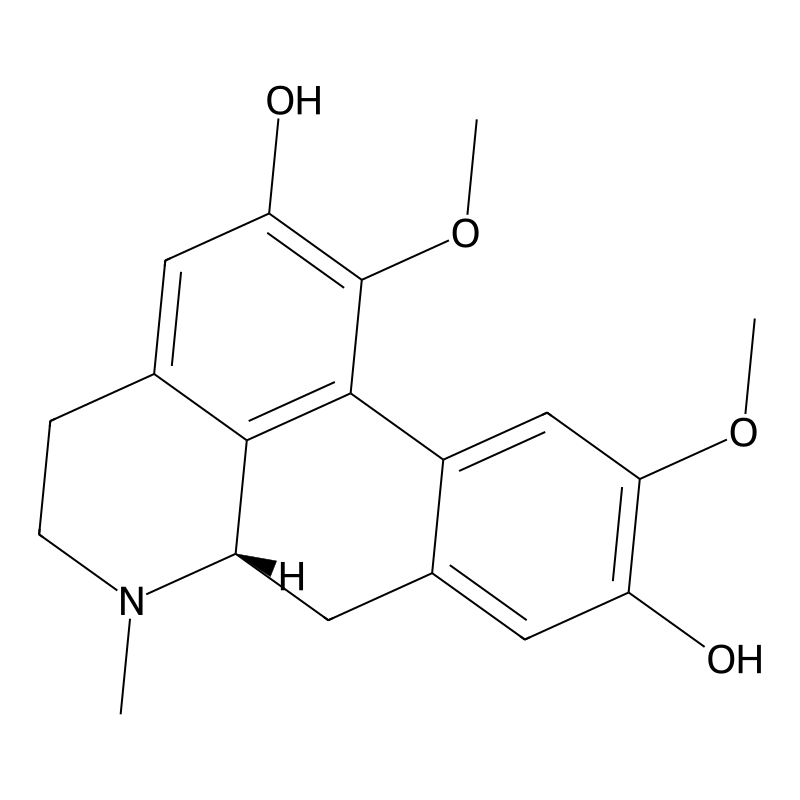

Boldine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Properties

Boldine is believed to be a strong antioxidant. Studies suggest it may help combat free radical damage in cells, potentially reducing the risk of chronic diseases. Wikipedia: Boldine:

Hepatoprotective Effects

Research indicates Boldine might possess hepatoprotective properties. In animal studies, it exhibited protective effects against paracetamol-induced liver damage. National Institutes of Health: Boldine, an Alkaloid from Peumus boldus Molina, Induces Endothelium-Dependent Vasodilation in the Perfused Rat Kidney: Involvement of Nitric Oxide and Small-Conductance Ca2+-Activated K+ Channel:

Boldine is an aporphine alkaloid primarily derived from the leaves of the Chilean boldo tree (Peumus boldus). It has a molecular formula of and a molecular weight of approximately 327.4 g/mol. Boldine is characterized by two phenolic groups and a tertiary amine, which contribute to its diverse chemical reactivity and biological activities. The compound exhibits lipophilic properties, facilitating its absorption and distribution in biological systems, including the central nervous system .

Boldine exhibits a wide range of biological activities, including:

- Antioxidant Properties: It effectively scavenges free radicals, reducing oxidative stress and cellular damage .

- Neuroprotective Effects: Boldine has been shown to protect neurons from damage by inhibiting acetylcholinesterase and butyrylcholinesterase activities, as well as blocking connexin-43 hemichannels and pannexin 1 channels, which are implicated in neuroinflammation .

- Analgesic and Anti-inflammatory Effects: The compound demonstrates potential in alleviating pain and reducing inflammation through various biochemical pathways .

- Hepatoprotective Effects: Boldine has been linked to liver protection, enhancing liver function and preventing damage from toxins .

Boldine can be synthesized through several methods:

- Extraction from Natural Sources: The primary method involves extracting boldine from the leaves of the Chilean boldo tree.

- Semi-synthetic Derivatization: This includes modifying boldine to create derivatives with enhanced properties or different bioactivities. For example, quaternization can lead to new compounds that may exhibit improved pharmacological effects .

- Chemical Synthesis: Laboratory synthesis methods can also produce boldine or its derivatives through various organic reactions involving starting materials that mimic its structure.

Boldine has several applications in medicine and pharmacology:

- Phytotherapy: Used as a natural remedy for gastrointestinal disorders and as a metabolic stimulant.

- Neurotherapeutics: Investigated for its potential use in treating neurodegenerative diseases like Alzheimer's disease and Parkinson's disease due to its neuroprotective properties .

- Antioxidant Supplements: Incorporated into dietary supplements aimed at reducing oxidative stress.

Research on boldine's interactions with other biological molecules indicates:

- Channel Blocking: Boldine inhibits connexin hemichannels and pannexin 1 channels, which are crucial for cellular signaling and inflammation responses .

- Receptor Modulation: It interacts with various neurotransmitter receptors (serotonergic, dopaminergic) that may affect mood and behavior .

- Calcium Channel Interaction: At high concentrations, boldine has been shown to induce muscle contraction by potentiating ryanodine receptor activity without blocking calcium uptake mechanisms .

Boldine shares structural similarities with several other alkaloids. Here are some notable comparisons:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Glaucine | Aporphine Alkaloid | Antioxidant, anti-inflammatory | Permethylated derivative of boldine |

| Berberine | Isoquinoline Alkaloid | Antimicrobial, anti-inflammatory | Known for its effects on glucose metabolism |

| Morphine | Phenanthrene Alkaloid | Analgesic | Strong opioid receptor agonist |

| Papaverine | Benzylisoquinoline Alkaloid | Smooth muscle relaxant | Primarily used for vasodilation |

Boldine's unique combination of antioxidant properties and neuroprotective mechanisms distinguishes it from these similar compounds, making it a valuable candidate for therapeutic applications in neurology and beyond .

The biosynthesis of boldine, a naturally occurring aporphine alkaloid, represents one of the most extensively studied examples of phenolic oxidative coupling in plant secondary metabolism. This alkaloid, primarily found in Chilean boldo (Peumus boldus) and various Litsea species, serves as a critical model compound for understanding the enzymatic mechanisms underlying benzylisoquinoline to aporphine transformations [1] [2] [3]. The elucidation of boldine biosynthetic pathways has been facilitated through comprehensive isotopic tracer studies, enzymatic characterization, and comparative analysis across different plant species, revealing both conserved mechanisms and species-specific variations in alkaloid production [2] [3] [4].

Research spanning several decades has established that boldine biosynthesis follows a well-defined pathway beginning with the aromatic amino acid tyrosine and proceeding through a series of methylation and oxidative coupling reactions [1] [5] [3]. The pathway demonstrates remarkable complexity in terms of enzymatic specificity, stereochemical requirements, and regulatory mechanisms that govern the production of this pharmacologically significant compound. Understanding these biosynthetic processes is crucial for developing biotechnological approaches to alkaloid production and provides insights into the evolutionary diversification of plant secondary metabolite pathways [3] [6] [7].

Precursor Alkaloids and Metabolic Intermediates

Primary Precursor Formation

The boldine biosynthetic pathway initiates with the conversion of tyrosine through a series of well-characterized enzymatic transformations that establish the benzylisoquinoline scaffold [1] [8]. Tyrosine undergoes hydroxylation and decarboxylation to produce dopamine, which serves as the direct precursor for subsequent benzylisoquinoline formation. The enzyme norcoclaurine synthase catalyzes the crucial condensation reaction between dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, establishing the fundamental benzylisoquinoline structure that underpins all subsequent transformations [8].

Following norcoclaurine formation, a sequential series of methylation reactions mediated by specific O-methyltransferases converts this primary intermediate into (S)-reticuline [9] [8]. The pathway involves three distinct methyltransferase enzymes: 6-O-methyltransferase (6OMT), which catalyzes the first methylation step; coclaurine N-methyltransferase (CNMT), responsible for N-methylation; and 4'-O-methyltransferase (4'OMT), which completes the methylation pattern to produce reticuline [9] [8]. These enzymes demonstrate strict substrate specificity and operate in a defined sequence, with 6OMT functioning as a rate-limiting step in the overall pathway [8].

Reticuline as the Central Branch Point

(S)-Reticuline occupies a pivotal position in benzylisoquinoline alkaloid biosynthesis, serving as the central branch point from which multiple alkaloid classes diverge [2] [3] [10]. This intermediate possesses the complete methylation pattern and stereochemical configuration necessary for subsequent oxidative transformations that lead to aporphine, morphinan, and other alkaloid structures [10] [9]. The significance of reticuline in boldine biosynthesis was definitively established through radiotracer experiments conducted in Litsea glutinosa, which demonstrated efficient incorporation of labeled reticuline into boldine and related aporphine alkaloids [2] [3].

The stereochemical specificity of reticuline in boldine biosynthesis is particularly noteworthy, as only the (S)-configuration serves as an effective precursor for aporphine formation [2] [3]. This stereochemical requirement reflects the specific binding requirements of the cytochrome P450 enzymes responsible for the subsequent oxidative coupling reactions. Research has shown that (R)-reticuline, while serving as a precursor for morphinan alkaloids through different enzymatic pathways, does not contribute significantly to boldine formation in native plant systems [11] [10].

Isoboldine as Direct Precursor

The conversion of (S)-reticuline to boldine proceeds through (S)-isoboldine as an obligate intermediate, a relationship established through careful isotopic labeling studies [2] [3]. Isoboldine represents the immediate precursor to boldine and differs structurally only in the methylation pattern of the phenolic hydroxyl groups. The formation of isoboldine from reticuline involves an intramolecular oxidative coupling reaction that creates the characteristic aporphine ring system through carbon-carbon bond formation between the two aromatic rings of the benzylisoquinoline precursor [2] [3].

Experimental evidence for the reticuline-isoboldine-boldine pathway comes from multiple independent studies utilizing different isotopic tracers [2] [3] [4]. When [14C]-labeled reticuline was administered to young Litsea glutinosa plants, significant incorporation into both isoboldine and boldine was observed, with kinetic analysis supporting the sequential nature of these transformations [3] [4]. Similarly, direct feeding experiments with [14C]-isoboldine demonstrated efficient conversion to boldine, confirming the immediate precursor relationship [3] [4].

Enzymatic Oxidative Coupling Mechanisms

Cytochrome P450-Mediated Transformations

The oxidative coupling reaction that converts (S)-reticuline to (S)-isoboldine is catalyzed by members of the cytochrome P450 enzyme family, specifically those belonging to the CYP80 subfamily [11] [6] [7]. These enzymes demonstrate remarkable specificity for benzylisoquinoline substrates and catalyze the formation of carbon-carbon bonds through radical-mediated coupling mechanisms [12] [13]. The reaction proceeds through the generation of phenolic radicals on both aromatic rings of the reticuline substrate, followed by intramolecular coupling to form the aporphine ring system characteristic of boldine and related alkaloids [12] [11].

Recent advances in cytochrome P450 characterization have identified specific enzymes responsible for aporphine formation in various plant species [6] [7]. The enzyme CYP80G has been shown to catalyze the oxidative coupling of reticuline and related benzylisoquinoline substrates with high specificity for (S)-configured substrates [6] [7]. This enzyme demonstrates broad substrate specificity within the benzylisoquinoline class, accepting (S)-reticuline, (S)-N-methylcoclaurine, and related compounds as substrates for oxidative coupling reactions [14] [6].

Radical Chemistry and Coupling Selectivity

The oxidative coupling mechanism underlying boldine biosynthesis involves the formation of phenolic radicals through single-electron oxidation mediated by cytochrome P450 enzymes [12] [13]. This process generates reactive intermediates that undergo intramolecular coupling to form the carbon-carbon bond characteristic of aporphine alkaloids. The regioselectivity of this coupling reaction is determined by the electronic properties of the phenolic substrates and the active site architecture of the catalyzing enzyme [12] [11].

Mechanistic studies have revealed that the coupling reaction proceeds through an ortho-para coupling pattern, linking the ortho position of one aromatic ring with the para position of the other [2] [3] [15]. This coupling pattern is consistent with the known structure of boldine and related aporphine alkaloids, where the characteristic six-membered ring bridge connects specific positions on the two aromatic rings of the original benzylisoquinoline precursor [15]. The stereochemical outcome of this reaction is largely determined by the configuration of the starting benzylisoquinoline substrate and the specific enzyme involved in the coupling process [11] [6].

Enzyme Substrate Interactions

Detailed studies of cytochrome P450 enzymes involved in aporphine biosynthesis have revealed critical amino acid residues that determine substrate specificity and coupling regioselectivity [14] [6]. Structural modeling and mutagenesis studies have identified key residues in the enzyme active site that interact with benzylisoquinoline substrates and position them for optimal coupling reactions [14]. These interactions involve both hydrophobic contacts with the aromatic ring systems and specific hydrogen bonding interactions with hydroxyl and methoxy substituents [14] [6].

The enzyme CYP80G, characterized from several plant species, demonstrates the molecular basis for substrate specificity in aporphine biosynthesis [14] [6]. Site-directed mutagenesis studies have identified six critical amino acid residues (G39, G69, A211, P288, R425, and C427) that influence substrate binding and catalytic activity [14]. Particularly notable is the R425 residue, which plays a crucial role in substrate orientation and catalytic efficiency, with mutations at this position significantly affecting the enzyme's ability to process different benzylisoquinoline substrates [14].

Species-Specific Biosynthetic Variations (Litsea vs. Peumus)

Litsea glutinosa Biosynthetic Characteristics

Litsea glutinosa has served as the primary model system for understanding boldine biosynthesis due to its robust production of aporphine alkaloids and amenability to radiotracer studies [2] [3] [4]. This species demonstrates efficient conversion of benzylisoquinoline precursors to aporphine products, with boldine serving as an intermediate in the biosynthesis of more complex alkaloids such as glaucine [3] [4]. The biosynthetic pathway in L. glutinosa has been extensively characterized through feeding experiments with various isotopically labeled precursors, providing detailed insights into the sequence of enzymatic transformations [3] [4].

Research conducted on L. glutinosa has revealed that the plant possesses highly active enzymatic machinery for both the oxidative coupling reactions that form the aporphine ring system and the subsequent methylation reactions that modify the hydroxylation pattern [3] [4]. When [14C]-boldine was fed to young L. glutinosa plants, efficient conversion to glaucine was observed, indicating that boldine serves as an intermediate rather than a terminal product in this species [3] [4]. This metabolic flexibility suggests that L. glutinosa possesses additional enzymatic activities beyond those required for basic boldine formation [3] [4].

Peumus boldus Alkaloid Profile

Peumus boldus, the Chilean boldo tree, represents the primary commercial source of boldine and demonstrates a distinctly different alkaloid profile compared to Litsea species [16] [17] [18]. In P. boldus, boldine accumulates as a major alkaloid, particularly in the bark tissue, where it can represent the dominant alkaloid component [16] [17] [18]. This accumulation pattern suggests either enhanced biosynthetic capacity for boldine formation or reduced metabolic flux toward more highly modified aporphine derivatives [16] [18].

Comprehensive analysis of alkaloid distribution in different tissues of P. boldus has revealed significant variation in both the types and quantities of alkaloids present [16] [18]. While boldine dominates in bark tissue, other tissues show different alkaloid profiles, with laurolitsine and norisoboldine being major components in wood and roots, and laurotetanine predominating in leaves [18]. This tissue-specific distribution suggests differential expression of biosynthetic enzymes or varying metabolic requirements across different plant organs [18].

Comparative Enzymatic Activities

The differences in alkaloid profiles between Litsea and Peumus species likely reflect variations in the expression levels and substrate specificities of key biosynthetic enzymes [16] [3] [18]. While both species appear to possess the basic enzymatic machinery for boldine biosynthesis, the relative activities of enzymes involved in further metabolic transformations differ significantly [3] [18]. This variation results in boldine accumulation in P. boldus versus its conversion to other aporphine derivatives in L. glutinosa [3] [18].

Molecular analysis of these species differences has been limited by the lack of comprehensive genomic and transcriptomic resources for both organisms [16] [18]. However, biochemical studies suggest that the key differences lie in the activities of O-methyltransferases responsible for modifying the hydroxylation pattern of aporphine alkaloids and potentially in the expression levels of cytochrome P450 enzymes involved in further oxidative modifications [18]. Understanding these species-specific variations could provide insights into the evolutionary diversification of alkaloid biosynthetic pathways and guide efforts to engineer enhanced alkaloid production in heterologous systems [18] [6].

Isotopic Tracer Studies for Pathway Elucidation

Carbon-14 Labeling Experiments

The fundamental understanding of boldine biosynthesis has been built upon extensive isotopic tracer studies utilizing carbon-14 labeled precursors [2] [3] [4]. These experiments have provided definitive evidence for the sequence of enzymatic transformations and the specific intermediates involved in the pathway. The use of [14C]-(±)-reticuline in feeding experiments with Litsea glutinosa demonstrated efficient incorporation into both isoboldine and boldine, establishing reticuline as a direct precursor [2] [3]. The incorporation pattern observed in these studies showed time-dependent conversion, with initial labeling appearing in isoboldine followed by subsequent labeling in boldine, supporting the proposed sequential relationship [3].

Detailed kinetic analysis of [14C]-reticuline incorporation revealed specific activity patterns that confirmed the intermediacy of isoboldine in boldine formation [3] [4]. When young L. glutinosa plants were fed with labeled reticuline, the specific activity of isoboldine peaked before that of boldine, providing clear evidence for the precursor-product relationship [3]. Furthermore, the efficiency of incorporation was high, with significant percentages of the administered radioactivity appearing in the target alkaloids, indicating that the proposed pathway represents the major biosynthetic route [3] [4].

Tritium Labeling Studies

Complementary studies utilizing tritium-labeled precursors have provided additional confirmation of the boldine biosynthetic pathway and revealed important details about the stereochemical requirements of the enzymatic transformations [3] [4]. Experiments with [3H]-reticuline (racemic mixture) in L. glutinosa demonstrated preferential incorporation of the (S)-stereoisomer, consistent with the known specificity of aporphine-forming enzymes for this configuration [3]. These studies also provided evidence for the retention of specific hydrogen atoms during the oxidative coupling process, offering insights into the reaction mechanism [3].

The use of tritium labeling has been particularly valuable for studying the later stages of the pathway, including the conversion of boldine to more complex aporphine derivatives [3] [4]. When [3H]-boldine was administered to L. glutinosa, efficient conversion to glaucine was observed, confirming that boldine serves as an intermediate in the biosynthesis of this more highly methylated aporphine alkaloid [3] [4]. The labeling pattern in glaucine products provided information about the specific positions involved in further metabolic transformations [3].

Multiple Precursor Studies

Comprehensive pathway elucidation has been achieved through systematic feeding experiments with multiple isotopically labeled intermediates [3] [4]. These studies included administration of [14C]-labeled protosinomenine, orientaline, laudanosine, isoboldine, boldine, thaliporphine, N-methyl-laurotetanine, and dicentrine to L. glutinosa plants [3]. The results of these experiments provided a complete picture of the metabolic relationships between different benzylisoquinoline and aporphine alkaloids [3] [4].

The incorporation patterns observed with these various precursors revealed the branching nature of the alkaloid biosynthetic network and identified the specific pathways leading to different alkaloid products [3] [4]. For example, the efficient incorporation of [14C]-isoboldine into glaucine, combined with similar incorporation of [14C]-boldine, demonstrated that both compounds serve as competent precursors for glaucine formation [3] [4]. These studies also revealed dead-end pathways and compounds that do not serve as effective precursors, providing important negative evidence that helped define the boundaries of the biosynthetic network [3].

Mechanistic Insights from Tracer Studies

The isotopic labeling experiments have provided crucial mechanistic insights beyond simple precursor-product relationships [3] [4] [19]. Analysis of the incorporation patterns has revealed information about the timing of different enzymatic steps, the compartmentalization of biosynthetic processes, and the regulation of pathway flux [3]. The observation that some precursors show delayed incorporation compared to others has suggested the existence of metabolic pools and transport processes that influence the kinetics of alkaloid formation [3].

Modern applications of isotopic labeling methodology continue to provide new insights into alkaloid biosynthesis [19] [20]. Advanced mass spectrometric techniques now allow for more precise determination of incorporation patterns and the analysis of multiple isotopic labels simultaneously [19]. These approaches are particularly valuable for studying biosynthetic pathways in heterologous expression systems and for optimizing the production of alkaloids through metabolic engineering [19]. The integration of isotopic labeling with genomic and transcriptomic approaches promises to provide even more detailed understanding of the regulatory mechanisms controlling alkaloid biosynthesis [21] [19].

Boldine is an aporphine alkaloid that is distributed across several plant species, predominantly within the family Monimiaceae. The most significant natural source is the Chilean boldo tree, Peumus boldus Molina. However, boldine has also been identified in other plant taxa, including:

- Lindera aggregata (Lauraceae)

- Lindera umbellata (Lauraceae)

- Damburneya salicifolia (Lauraceae)

- Actinodaphne pruinosa (Lauraceae)

- Litsea cubeba (Lauraceae)

- Phoebe grandis (Lauraceae)

Despite its presence in various angiosperms, boldine is seldom abundant outside Peumus boldus, which remains the only commercial source due to its high alkaloid content [1] [2] [3] [4] [5].

Table 1. Plant Species Documented to Contain Boldine

| Species Name | Family | Plant Part(s) Containing Boldine | Geographic Distribution |

|---|---|---|---|

| Peumus boldus Molina | Monimiaceae | Leaves, Bark | Chile, South America |

| Lindera aggregata | Lauraceae | Leaves | China, Japan, Southeast Asia |

| Lindera umbellata | Lauraceae | Leaves | East Asia |

| Damburneya salicifolia | Lauraceae | Not specified | Central America |

| Actinodaphne pruinosa | Lauraceae | Not specified | Indonesia, Malaysia |

| Litsea cubeba | Lauraceae | Not specified | Southeast Asia, China |

| Phoebe grandis | Lauraceae | Bark | Malaysia |

Tissue-Specific Accumulation Patterns in Peumus boldus

In Peumus boldus Molina, boldine is the most abundant alkaloid and exhibits distinct tissue-specific accumulation:

- Bark: The bark contains the highest concentration of boldine, making it the primary commercial source for extraction.

- Leaves: Boldine is present in the leaves, but at lower concentrations compared to the bark. Other alkaloids such as isocorydine and isoboldine are also found in the leaves.

- Other Tissues: There is limited evidence for significant boldine accumulation in other tissues such as roots or fruits [6] [7] [8].

Table 2. Alkaloid Content in Different Tissues of Peumus boldus

| Tissue | Boldine Content (mg/g dry weight) | Relative Abundance of Boldine | Other Major Alkaloids Present |

|---|---|---|---|

| Bark | High (dominant alkaloid) | Very high | Minor amounts of other alkaloids |

| Leaves | 0.43–2.36 (varies by extraction) | Moderate | Isocorydine, isoboldine, reticuline |

| Roots/Fruit | Not significant | Low or undetected | Not specified |

Note: Extraction method and solvent significantly affect measured boldine content in leaves. For example, proline–oxalic acid-based solvents yield up to 2.36 mg/g, while methanol yields are lower [7].

Environmental and Ontogenetic Influences on Alkaloid Content

The concentration of boldine in Peumus boldus is influenced by both environmental factors and the developmental (ontogenetic) stage of the plant:

- Geographic Location: Plants grown in different regions may exhibit variation in boldine content due to differences in climate, soil, and altitude.

- Extraction Conditions: The choice of extraction solvent and method (e.g., natural deep eutectic solvents, methanol, water) can significantly alter the measured yield of boldine from plant tissues [7].

- Seasonal Variation: Some studies suggest that alkaloid content, including boldine, may fluctuate with season, although detailed quantitative data are limited.

- Plant Age: Younger plants or tissues may have different alkaloid profiles compared to mature specimens, potentially affecting boldine concentration.

- Tissue Maturity: The developmental stage of leaves or bark can influence the biosynthesis and accumulation of boldine and related alkaloids [7] [9].

Table 3. Reported Factors Affecting Boldine Content in Peumus boldus

| Factor | Observed Effect on Boldine Content | Reference(s) |

|---|---|---|

| Extraction solvent | Up to 8-fold increase with NADES vs. methanol | [7] |

| Geographic location | Regional variation in alkaloid profile | [7] [9] |

| Plant age/tissue maturity | Potential variation, not fully quantified | [7] [9] |

| Seasonal variation | Suggested, but not fully quantified | [7] [9] |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Omecamtiv_mecarbil

Use Classification

General Manufacturing Information

Dates

Explore Compound Types